Cefmenoxime sodium
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Overview
Description
Cefmenoxime sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against both gram-positive and gram-negative bacteria . It is commonly used in the treatment of various infections, including those in the respiratory tract, urinary tract, and female gynecologic and obstetric infections . The compound is characterized by its stability in the presence of beta-lactamases, making it effective against bacteria that produce these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefmenoxime sodium involves several key steps. The process begins with the alkylation of ethyl 2-hydroxyimino-3-oxobutanoate with dimethyl sulfate to produce ethyl (2Z)-2-methoxyimino-3-oxo-butanoate . This intermediate is then halogenated with molecular bromine to yield ethyl 4-bromo-2-methoxyimino-3-oxobutanoate . Subsequent treatment with thiourea forms ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate, which is reacted with chloroacetyl chloride to produce the amide . The final steps involve saponification, halogenation, amide formation with a cephalosporin intermediate, and thioether formation with 5-mercapto-1-methyltetrazole .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic route described above, with optimization for large-scale manufacturing. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefmenoxime sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical usage.
Reduction: Reduction reactions are also possible but are not typically relevant to its antibiotic activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are more relevant to its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include dimethyl sulfate, molecular bromine, thiourea, chloroacetyl chloride, and 5-mercapto-1-methyltetrazole . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major product formed from the synthesis of this compound is the antibiotic itself. Other products may include intermediates and by-products from each step of the synthesis .
Scientific Research Applications
Cefmenoxime sodium has a wide range of applications in scientific research:
Mechanism of Action
The bactericidal activity of cefmenoxime sodium results from its inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . This compound is stable in the presence of various beta-lactamases, which enhances its effectiveness against resistant bacteria .
Comparison with Similar Compounds
Cefmenoxime sodium is similar to other third-generation cephalosporins, such as cefotaxime, ceftriaxone, and ceftazidime . it has unique properties that distinguish it from these compounds:
Cefotaxime: Both have broad-spectrum activity, but this compound is more stable against certain beta-lactamases.
Similar Compounds
- Cefotaxime
- Ceftriaxone
- Ceftazidime
- Cefuroxime
- Cefpodoxime
Properties
CAS No. |
65085-02-1 |
---|---|
Molecular Formula |
C16H16N9NaO5S3 |
Molecular Weight |
533.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N9O5S3.Na/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);/q;+1/p-1/b21-8-;/t9-,13-;/m1./s1 |
InChI Key |
RXYOYKDBLLALFG-FAIYLGIWSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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